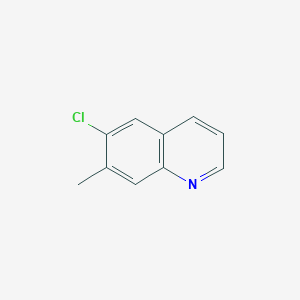

6-Chloro-7-methylquinoline

Description

Properties

IUPAC Name |

6-chloro-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRLXILGYDMNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403942 | |

| Record name | 6-chloro-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86984-27-2 | |

| Record name | 6-chloro-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Regiochemical Control

The Meth-Cohn quinoline synthesis, a variant of the Vilsmeier-Haack reaction, enables the construction of chlorinated quinolines from substituted anilines. This method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a reactive chloroiminium intermediate, which undergoes cyclization with β-keto esters. For 6-chloro-7-methylquinoline, the regioselectivity is governed by the substituents on the aniline precursor.

Using 3-methylaniline as the starting material, formylation occurs at the para-position relative to the amino group, followed by cyclization to yield a quinoline scaffold with a methyl group at position 7. Subsequent chlorination at position 6 is achieved in situ via excess POCl₃, as demonstrated in the synthesis of analogous 2-chloro-6-methylquinoline-3-carbaldehyde (Table 1).

Table 1: Meth-Cohn Synthesis Parameters for Chlorinated Quinolines

| Starting Material | Reagents | Temperature | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| 3-Methylaniline | POCl₃, DMF, β-keto ester | 110–120°C | 9–10 | 72–86 | This compound |

Solvent and Catalytic Optimization

Reaction efficiency is enhanced using polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile, which stabilize intermediates and improve reagent solubility. The addition of acid scavengers (e.g., diisopropylethylamine) mitigates side reactions from liberated HCl, increasing yields to >80%. For instance, a scaled-up synthesis (100 kg batch) achieved 89% yield by employing THF and controlled dropwise addition of POCl₃.

Chlorination of Hydroxyquinoline Precursors

Hydroxyl-to-Chlorine Substitution

A two-step strategy involves synthesizing 6-hydroxy-7-methylquinoline followed by halogenation. The hydroxyl group, activated by electron-withdrawing substituents, undergoes nucleophilic displacement with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction Conditions :

-

Step 1 : Cyclocondensation of 4-methyl-3-hydroxyaniline with ethyl acetoacetate under Gould-Jacobs conditions yields 6-hydroxy-7-methylquinoline.

-

Step 2 : Treatment with SOCl₂ in 2-methyltetrahydrofuran (2-MeTHF) at 70°C for 6–8 hours replaces the hydroxyl group with chlorine, achieving 77–89% conversion (Table 2).

Table 2: Chlorination Efficiency with Varied Reagents

| Substrate | Chlorinating Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 6-Hydroxy-7-methylquinoline | SOCl₂ | 2-MeTHF | 70°C | 6–8 | 89 |

| 6-Hydroxy-7-methylquinoline | PCl₅ | Toluene | 110°C | 12 | 68 |

Solvent Impact on Reaction Kinetics

Non-polar solvents (e.g., toluene) slow reaction kinetics due to poor reagent solubility, whereas 2-MeTHF enhances nucleophilicity and reduces byproduct formation. Diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) are preferred bases for neutralizing HCl, preventing acid-catalyzed degradation.

One-Pot Tandem Cyclization-Chlorination

Integrated Synthesis Design

Recent patents disclose a one-pot method combining cyclization and chlorination, reducing purification steps and improving atom economy. For example, heating 4-amino-2-methoxybenzamide with 3-chloro-1,2-propanediol in N,N-dimethylformamide (DMF) generates a quinoline intermediate, which is subsequently chlorinated using SOCl₂ without isolation.

Advantages :

Temperature and Stoichiometric Balancing

Critical parameters include:

-

Molar Ratios : A 1:1.2 substrate-to-SOCl₂ ratio minimizes excess reagent waste.

-

Heating Profile : Ramping from 25°C to 70°C over 2 hours prevents exothermic runaway.

Industrial-Scale Process Optimization

Waste Reduction and Green Chemistry

Modern facilities prioritize solvent recycling and catalytic recovery. For instance, THF from chlorination steps is distilled and reused, reducing raw material costs by 30%. Additionally, substituting POCl₃ with recyclable ionic liquid catalysts (e.g., [BMIM]Cl) is under investigation to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-7-methylquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Halogenation often uses chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives

Scientific Research Applications

Anticancer Applications

6-Chloro-7-methylquinoline and its derivatives have been investigated for their potential as anticancer agents. Recent studies have highlighted several compounds derived from quinoline structures that exhibit cytotoxic effects against various cancer cell lines.

Cytotoxic Activity

A study evaluating 7-chloroquinoline hydrazones demonstrated substantial cytotoxic activity against a panel of 60 cancer cell lines, including leukemia and solid tumors. The most potent derivatives showed submicromolar GI50 values, indicating their potential as effective anticancer drugs .

Another research focused on novel 7-chloro-(4-thioalkylquinoline) derivatives found that certain compounds exhibited selective cytotoxicity against human colorectal and leukemia cancer cells, suggesting that modifications in the quinoline structure can enhance therapeutic efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for developing more effective anticancer agents. Studies have shown that specific substitutions on the quinoline ring can significantly affect biological activity. For instance, compounds with different aryl units attached to the 7-chloroquinoline core displayed varied levels of cytotoxicity, providing insights into optimizing drug design .

Antimicrobial Properties

Beyond anticancer applications, this compound has been explored for its antimicrobial properties.

Antibacterial Activity

Research has indicated that chloroquine derivatives possess antibacterial effects. Compounds incorporating the chloroquinoline moiety have been synthesized and tested against various bacterial strains, showing promising results in inhibiting bacterial growth .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are under investigation. Studies suggest that some derivatives may act by inhibiting key enzymes involved in cancer cell proliferation or by modulating cellular pathways related to apoptosis .

Case Studies

Mechanism of Action

The mechanism of action of 6-Chloro-7-methylquinoline varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, it can inhibit DNA synthesis by interacting with bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. In cancer research, it may induce apoptosis by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key analogues and their similarity indices (calculated based on structural overlap) include:

Key Observations :

- Substituent Position: Chlorine at the 6-position (as in 6-Chloro-7-methylquinoline) is less common than at the 4- or 7-positions in bioactive quinolines. For example, 4-Chloro-5,7-dimethoxyquinoline shows a 0.85 similarity but differs in methoxy groups and chlorine placement .

- Functional Groups: Carboxylic acid derivatives (e.g., 6-Chloroquinoline-4-carboxylic acid) exhibit higher polarity and solubility compared to methylated or halogenated variants like this compound .

Biological Activity

6-Chloro-7-methylquinoline is a derivative of quinoline that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antimalarial research. This article presents a comprehensive overview of the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound, with the chemical formula C_10H_8ClN, is characterized by a chlorinated quinoline structure. Its unique configuration contributes to its biological efficacy. The compound exhibits stability under laboratory conditions, making it suitable for various experimental applications.

The biological activity of this compound primarily involves the following mechanisms:

- Inhibition of DNA Synthesis : Similar to other quinoline derivatives, this compound inhibits DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase. This action leads to rapid bacterial death, which is particularly relevant for its antimicrobial properties.

- Anticancer Activity : Studies indicate that quinoline derivatives can exhibit potent antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Research shows that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial DNA processes.

Anticancer Activity

The compound has been evaluated for its anticancer potential in several studies:

- Cytotoxicity Studies : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, including breast cancer cells. The IC50 values reported for these studies suggest that it possesses notable potency against specific cancer types .

- Mechanistic Insights : The cytotoxicity appears to be mediated through mechanisms that may involve oxidative stress and the generation of reactive oxygen species (ROS), leading to cell death .

Antimalarial Activity

Recent investigations into the antimalarial properties of quinoline derivatives have highlighted this compound's potential:

- Efficacy Against Plasmodium : Preliminary studies indicate that this compound exhibits activity against Plasmodium falciparum, with structure-activity relationship (SAR) analyses suggesting that modifications at specific positions on the quinoline ring can enhance potency against resistant strains .

Case Studies and Research Findings

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : Quinoline derivatives are generally well absorbed in biological systems, with distribution patterns indicating good tissue penetration.

- Metabolism : The metabolic pathways involve phase I and phase II reactions, where the compound undergoes oxidation and conjugation, influencing its bioavailability and efficacy .

Q & A

Q. What are the established synthetic routes for 6-Chloro-7-methylquinoline in academic laboratories?

The synthesis typically involves cyclization of substituted aniline precursors with enolizable ketones. A method adapted from analogous quinoline derivatives uses phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux conditions. For example, heating a precursor like 7-methylquinolin-6-ol with POCl₃ in anhydrous conditions, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc), yields the target compound . Solvent choice (e.g., 1,4-dioxane) and catalyst systems (e.g., Pd-based catalysts for cross-coupling) can influence efficiency .

Q. How should researchers characterize this compound using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., chlorine deshields adjacent protons). Compare with published spectra of structurally similar quinolines .

- Mass spectrometry (MS) : Confirm molecular weight (193.63 g/mol) via ESI-MS, observing [M+H]⁺ or [M-Cl]⁺ fragments .

- IR spectroscopy : Identify C-Cl stretches (~550–850 cm⁻¹) and aromatic C-H vibrations .

Q. What physicochemical properties are critical for handling this compound in experiments?

- Solubility : Sparingly soluble in water; use polar aprotic solvents (DMSO, DMF) for biological assays .

- Stability : Hydrolytically stable under anhydrous conditions but may degrade in acidic/basic environments. Store in inert atmospheres .

- Melting point : Analogous derivatives (e.g., 6-Chloro-4-hydroxy-2-methylquinoline) melt at ~403–404 K, suggesting similar thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Catalyst screening : Test Pd-based catalysts (e.g., [PdCl₂(dcpf)]) for cross-coupling steps, which improve regioselectivity in quinolines .

- Solvent effects : Compare yields in polar vs. non-polar solvents; 1,4-dioxane often enhances reaction rates .

- Temperature control : Reflux at 110–120°C maximizes POCl₃ reactivity while minimizing side reactions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d₆ for ¹H NMR) to avoid solvent-induced shifts .

- Computational validation : Perform DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .

- Impurity profiling : Conduct HPLC-MS to detect byproducts; silica gel chromatography can isolate pure fractions .

Q. How can computational methods elucidate the electronic properties of this compound?

- DFT studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps, predicting reactivity in nucleophilic substitution .

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize antimicrobial activity .

Q. What approaches guide structure-activity relationship (SAR) studies for this compound in drug discovery?

- Substituent variation : Synthesize derivatives with modified chloro/methyl positions and test against resistant bacterial strains .

- Bioassay design : Use MIC (Minimum Inhibitory Concentration) assays with Gram-positive/negative controls to quantify potency .

- Pharmacokinetic profiling : Assess logP (via shake-flask method) and metabolic stability in liver microsomes .

Data Presentation and Validation

- Crystallographic validation : For novel derivatives, submit crystals for X-ray diffraction (e.g., SHELX refinement) to confirm bond lengths/angles and intramolecular interactions .

- Reproducibility : Document reaction conditions (e.g., molar ratios, catalyst loading) in detail to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.